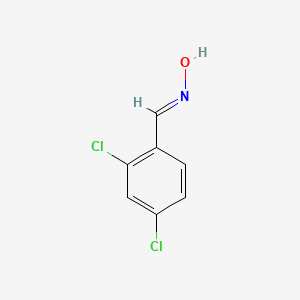

2,4-ジクロロベンズアルデヒドオキシム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2,4-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol. It is characterized by the presence of two chlorine atoms and an oxime group attached to a benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

科学的研究の応用

2,4-Dichlorobenzaldehyde oxime is utilized in several scientific research fields:

Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: 2,4-Dichlorobenzaldehyde oxime is employed in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

It’s known that 2,4-dichlorobenzaldehyde, a related compound, forms bidentate schiff base ligands when condensed with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole . These ligands and their metal complexes have been identified as potential antimicrobial agents .

Mode of Action

It’s known that 2,4-dichlorobenzaldehyde interacts with its targets to form bidentate schiff base ligands . These ligands can bind to metal ions, forming complexes that exhibit antimicrobial activity .

Biochemical Pathways

The formation of schiff base ligands suggests that it may interfere with normal biochemical processes, potentially inhibiting microbial growth .

Result of Action

The related compound 2,4-dichlorobenzaldehyde has been shown to exhibit antimicrobial activity when it forms bidentate schiff base ligands . This suggests that 2,4-Dichlorobenzaldehyde Oxime may also have antimicrobial effects.

Action Environment

It’s known that the related compound 2,4-dichlorobenzaldehyde is sensitive to light and may also be sensitive to prolonged exposure to air and moisture .

生化学分析

Biochemical Properties

2,4-Dichlorobenzaldehyde oxime plays a role in biochemical reactions, particularly in the formation of Schiff base ligands. These ligands can form complexes with metal ions, which are potential antimicrobial agents . The compound interacts with enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, leading to the formation of bidentate Schiff base ligands

Cellular Effects

2,4-Dichlorobenzaldehyde oxime has been shown to affect various types of cells and cellular processes. It can induce necrosis and unregulated cell death in skeletal muscle, kidney, liver, and neural cells . The compound increases the formation of reactive oxygen species and activates antioxidant scavenging mechanisms . These effects suggest that 2,4-Dichlorobenzaldehyde oxime can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,4-Dichlorobenzaldehyde oxime involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, reacting with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates, leading to the formation of stable oxime compounds . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorobenzaldehyde oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichlorobenzaldehyde oxime can induce olfactory mucosal toxicity in mice, with its effects being dependent on the duration of exposure . This suggests that the compound’s impact on cellular processes may vary over time, highlighting the importance of temporal considerations in experimental settings.

Dosage Effects in Animal Models

The effects of 2,4-Dichlorobenzaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit antimicrobial properties, while higher doses can lead to toxic or adverse effects . In mice, 2,4-Dichlorobenzaldehyde oxime has been identified as a potent olfactory mucosal toxicant, with its toxicity being dose-dependent . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

2,4-Dichlorobenzaldehyde oxime is involved in metabolic pathways that include the formation of Schiff base ligands and their metal complexes . These pathways involve enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, which facilitate the condensation reaction with 2,4-Dichlorobenzaldehyde oxime . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of 2,4-Dichlorobenzaldehyde oxime within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and potential toxicity

Subcellular Localization

2,4-Dichlorobenzaldehyde oxime’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine. The reaction typically involves dissolving 2,4-dichlorobenzaldehyde in an appropriate solvent, such as ethanol or methanol, and adding hydroxylamine hydrochloride. The mixture is then heated under reflux conditions to facilitate the formation of the oxime group.

Industrial Production Methods: In an industrial setting, the production of 2,4-dichlorobenzaldehyde oxime may involve larger-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

化学反応の分析

Types of Reactions: 2,4-Dichlorobenzaldehyde oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize 2,4-dichlorobenzaldehyde oxime.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the oxime group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: The oxidation of 2,4-dichlorobenzaldehyde oxime can lead to the formation of 2,4-dichlorobenzaldehyde or its derivatives.

Reduction: Reduction of the oxime group can produce 2,4-dichlorobenzylamine.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of 2,4-dichlorobenzaldehyde oxime.

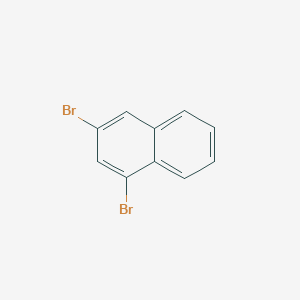

類似化合物との比較

2,6-Dichlorobenzaldehyde oxime

2,3-Dichlorobenzaldehyde oxime

特性

CAS番号 |

56843-28-8 |

|---|---|

分子式 |

C7H5Cl2NO |

分子量 |

190.02 g/mol |

IUPAC名 |

(NZ)-N-[(2,4-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |

InChIキー |

ONJQBRVMFRQQIG-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO |

異性体SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N\O |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO |

ピクトグラム |

Irritant |

製品の起源 |

United States |

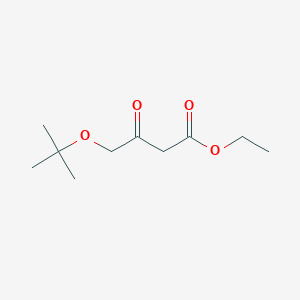

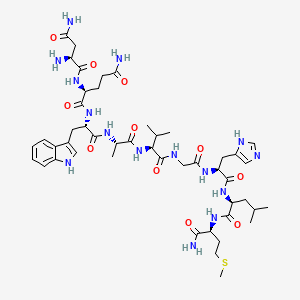

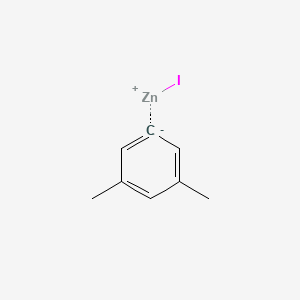

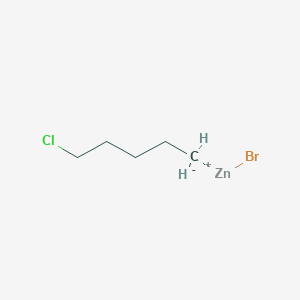

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)